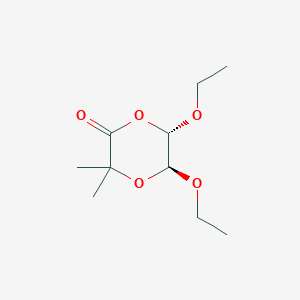

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

Description

Properties

IUPAC Name |

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLFVFPZDHRGRN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(OC(C(=O)O1)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@H](OC(C(=O)O1)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biacetyl-Derived Cyclic Diacetal Precursors

The foundational strategy for constructing the dioxane skeleton involves acid-catalyzed acetalization of diketones with diols. For example, 2,3-butanedione (biacetyl) reacts with ethylene glycol under camphorsulfonic acid (CSA) catalysis to form 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane in 95% yield. Adapting this method, replacing ethylene glycol with a chiral diethyl ether diol introduces ethoxy groups at positions 5 and 6.

In a representative procedure:

-

Chiral diol preparation : (2S,3S)-2,3-diethyl-2,3-butanediol is synthesized via Sharpless asymmetric dihydroxylation of 2,3-dimethyl-2-butene.

-

Acetalization : The diol reacts with biacetyl in methanol using CSA, yielding a diethoxy-substituted dioxane intermediate.

-

Oxidation and lactonization : Treatment with Jones reagent oxidizes the dioxane to a diketone, followed by Baeyer-Villiger oxidation to form the lactone ring.

Key conditions :

-

Solvent: Methanol or dichloroethane (DCE)

-

Catalyst: CSA or p-toluenesulfonic acid (PTSA)

-

Temperature: 80–200°C

Asymmetric Catalytic Approaches

Chiral Auxiliary-Mediated Synthesis

The use of Evans oxazolidinones or Oppolzer’s sultams enables stereocontrol during lactone formation. For instance:

-

Esterification : 3,3-Dimethylglutaric acid is coupled with a chiral auxiliary to form a bis-oxazolidinone.

-

Ring-closing metathesis : Grubbs catalyst facilitates cyclization, forming the dioxanone skeleton with >90% enantiomeric excess (ee).

-

Ethoxy group introduction : Nucleophilic substitution with ethyl iodide in the presence of silver oxide installs the ethoxy groups.

Optimized parameters :

-

Catalyst: Grubbs II (5 mol%)

-

Solvent: Dichloromethane

-

Yield: 68–72%

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-Catalyzed Dynamic Kinetic Resolution

Racemic diethyl 3,3-dimethyl-1,4-dioxan-2-one-5,6-dicarboxylate undergoes enzymatic hydrolysis using Candida antarctica lipase B (CAL-B):

-

Selective ester hydrolysis : The (5S,6S)-enantiomer is preferentially hydrolyzed to the monoacid.

-

Lactonization : Acid-catalyzed cyclization yields the enantiomerically pure lactone (ee >98%).

Critical factors :

-

pH: 7.0 (phosphate buffer)

-

Temperature: 37°C

-

Conversion: 45% (theoretical maximum for kinetic resolution)

Functional Group Interconversion Strategies

Tosylation and Displacement

A stepwise approach modifies preformed dioxanes:

-

Tosylation : 5,6-Dihydroxy-3,3-dimethyl-1,4-dioxane reacts with tosyl chloride, yielding bistosylate.

-

Ethoxy substitution : Sodium ethoxide displaces tosyl groups, introducing ethoxy moieties.

-

Oxidative lactonization : MnO₂ oxidizes the secondary alcohol to a ketone, followed by acidic cyclization.

Reaction metrics :

-

Tosylation yield: 85%

-

Displacement efficiency: 78%

-

Overall yield: 52%

Comparative Analysis of Synthetic Routes

| Method | Key Features | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Acetalization | High yield, requires chiral diol | 70–95 | 50–75 | Moderate |

| Asymmetric catalysis | Excellent stereocontrol, costly catalysts | 65–72 | >90 | Low |

| Enzymatic resolution | High ee, limited to racemic substrates | 40–45 | >98 | High |

| Functional group interconversion | Flexible, multi-step | 50–55 | N/A | Moderate |

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Optical Activity: The target compound’s (5S,6S) configuration ([α]D20 = +37°) contrasts with racemic or non-chiral analogs like PPDO, which lack stereocenters .

- Thermal Stability : Fluorinated derivatives () exhibit superior thermal resistance compared to the ethoxy-substituted target compound .

- Reactivity : Azidomethyl groups () confer click chemistry compatibility, whereas ethoxy groups in the target compound favor nucleophilic substitutions .

Biological Activity

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 264.32 g/mol. The compound features a dioxane ring structure which is significant in various chemical reactions and biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate diols with aldehydes under controlled conditions. The use of catalysts such as Mont K10 has been noted to enhance yields and reaction times in related dioxane derivatives .

Antibacterial Properties

Research indicates that dioxane derivatives exhibit a broad spectrum of antibacterial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular:

- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) ranged from 625 to 1250 µg/mL.

- Pseudomonas aeruginosa : Significant antibacterial effects were also recorded against this pathogen .

Antifungal Properties

The compound has shown promising antifungal activity against pathogens such as Candida albicans. In vitro studies have confirmed that several dioxane derivatives possess excellent antifungal properties .

Study 1: Antibacterial Screening

In a study published in Molecules, researchers synthesized several dioxolane derivatives and tested their biological activities. Among these compounds, those structurally related to this compound exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Escherichia coli | 1250 |

| Compound C | Pseudomonas aeruginosa | 500 |

Study 2: Antifungal Activity

Another investigation assessed the antifungal potential of dioxane derivatives against Candida albicans. Results indicated that many compounds showed effective inhibition at concentrations lower than those required for bacterial strains .

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 250 |

| Compound E | Aspergillus niger | 500 |

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the dioxane ring may interfere with microbial cell wall synthesis or disrupt membrane integrity. This aligns with findings from related compounds that exhibit similar structural characteristics .

Q & A

Q. Q1: How can the stereochemical configuration of (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one be experimentally validated?

Methodological Answer: Stereochemical validation requires combining spectroscopic and computational techniques:

- NMR Analysis : Use - and -NMR to identify coupling constants and diastereotopic proton splitting patterns, which reflect spatial arrangements .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, prioritizing high-purity samples to avoid lattice distortions.

- Comparative Optical Rotation : Compare experimental optical rotation values with literature data for analogous dioxanone derivatives.

Q. Q2: What synthetic strategies are optimal for preparing this compound with high enantiomeric excess?

Methodological Answer:

- Stepwise Cyclization : Start with (S,S)-configured diols and ketones under acid catalysis (e.g., p-TsOH) to form the dioxanone ring, ensuring controlled temperature (<50°C) to prevent racemization .

- Chiral Auxiliary Use : Employ Evans oxazolidinones to enforce stereochemistry during ethoxy group installation.

- Kinetic Resolution : Apply enzymatic or catalytic asymmetric methods (e.g., lipases or transition-metal catalysts) to isolate the desired diastereomer.

Advanced Research Questions

Q. Q3: How can researchers resolve conflicting spectroscopic data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent-Dependent NMR Studies : Conduct variable-temperature NMR in solvents like CDCl₃ and DMSO-d₆ to assess conformational flexibility and hydrogen-bonding interactions.

- DFT Calculations : Model solvent effects on molecular geometry and electron distribution using Gaussian or ORCA software to reconcile experimental vs. theoretical data discrepancies .

- Dynamic NMR (DNMR) : Identify slow-exchange processes (e.g., ring puckering) that may obscure signal assignments in specific solvents.

Q. Q4: What theoretical frameworks guide the design of stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Transition State Theory (TST) : Predict degradation pathways (e.g., hydrolysis of the dioxanone ring) by analyzing activation energies under acidic/basic conditions.

- QSPR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to build predictive models for shelf-life .

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at elevated temperatures (40–60°C) and validate with HPLC-MS monitoring .

Q. Q5: How can researchers address inconsistencies in bioactivity data for derivatives of this compound across in vitro assays?

Methodological Answer:

- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration ≤0.1%), and incubation time to reduce inter-laboratory variability.

- Structure-Activity Relationship (SAR) Analysis : Map substituent effects (e.g., ethoxy vs. methoxy groups) using multivariate regression to identify confounding variables .

- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding affinity and zebrafish models for in vivo corroboration.

Methodological & Theoretical Integration

Q. Q6: What experimental design principles ensure reproducibility in asymmetric catalysis studies involving this compound?

Methodological Answer:

- DoE (Design of Experiment) : Optimize catalyst loading, solvent polarity, and reaction time via factorial design to identify critical parameters .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediate species.

- Cross-Validation : Replicate reactions in inert (glovebox) and ambient conditions to assess air/moisture sensitivity .

Q. Q7: How can computational chemistry be leveraged to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate nucleophilic attack trajectories on the dioxanone carbonyl group to predict regioselectivity.

- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Retrosynthetic AI Tools : Use platforms like Chematica to propose disconnections prioritizing stereochemical preservation.

Data Analysis & Interpretation

Q. Q8: What statistical methods are appropriate for analyzing enantiomeric excess (ee) data in chiral separations of this compound?

Methodological Answer:

- Chiral HPLC Calibration : Build a calibration curve with racemic and enantiopure standards to quantify ee via peak area ratios.

- Multivariate Analysis : Apply PCA (principal component analysis) to chromatographic retention times and solvent polarity indices for outlier detection .

- Error Propagation Models : Account for instrument precision (±2% ee) when reporting confidence intervals.

Q. Q9: How should researchers interpret conflicting X-ray crystallography and NMR data for the axial/equatorial preference of ethoxy groups in this compound?

Methodological Answer:

- Conformational Averaging : Recognize that X-ray captures a single crystal lattice conformation, while NMR reflects time-averaged solution-state dynamics.

- Torsional Angle Analysis : Compare crystallographic dihedral angles with NMR-derived NOE (nuclear Overhauser effect) constraints to map dominant conformers .

- Solid-State vs. Solution Modeling : Use CP/MAS NMR to bridge crystalline and solution-phase structural insights.

Theoretical & Ethical Frameworks

Q. Q10: What ethical considerations arise when publishing incomplete or contradictory data on this compound?

Methodological Answer:

- Transparency Protocols : Disclose experimental limitations (e.g., low sample purity, instrument detection limits) in supplementary materials.

- Pre-Registration : Deposit study designs in repositories like OSF to mitigate publication bias .

- Collaborative Peer Review : Invite third-party validation of contentious results through open-data platforms (e.g., Zenodo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.